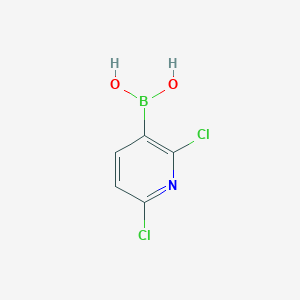

2,6-Dichloropyridine-3-boronic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,6-dichloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBLBQZAVMHEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376386 | |

| Record name | 2,6-Dichloropyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148493-34-9 | |

| Record name | (2,6-Bis(chloranyl)pyridin-3-yl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148493349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloropyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloropyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,6-BIS(CHLORANYL)PYRIDIN-3-YL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ML0XYT1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloropyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichloropyridine-3-boronic acid, a key building block in synthetic chemistry. Below, you will find its chemical and physical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and relevant safety information. All quantitative data is summarized in structured tables for ease of reference.

Core Properties and Identification

This compound, with the CAS Number 148493-34-9 , is a halogenated pyridine derivative featuring a boronic acid functional group. This substitution pattern makes it a valuable reagent in organic synthesis, particularly for the introduction of the 2,6-dichloropyridin-3-yl moiety into more complex molecules through reactions like the Suzuki-Miyaura cross-coupling. Its appearance is typically a white to off-white solid powder.[1]

Chemical and Physical Data

The fundamental properties of this compound are presented below.

| Property | Value | Source(s) |

| CAS Number | 148493-34-9 | [1] |

| Molecular Formula | C₅H₄BCl₂NO₂ | [1][2] |

| Molecular Weight | 191.81 g/mol | [1][2] |

| IUPAC Name | (2,6-dichloropyridin-3-yl)boronic acid | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 91.0-103.0 °C | [3] |

| Purity (Typical) | ≥94.0% (HPLC) | [3] |

Synthesis and Reactivity

The primary route for synthesizing this compound involves the directed ortho-metalation of 2,6-dichloropyridine, followed by borylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known one-step synthesis method.[4]

Materials:

-

2,6-dichloropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in n-hexane (e.g., 1.55 M)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Water

-

Magnesium sulfate (anhydrous)

Procedure:

-

LDA Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve diisopropylamine (4 mL) in anhydrous THF (60 mL). Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add n-butyllithium in n-hexane (20 mL of a 1.55 M solution). Stir the resulting mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Lithiation: Dissolve 2,6-dichloropyridine (2.0 g) in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Borylation: In a separate flask, prepare a solution of triisopropyl borate (6.8 mL) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at -78 °C.

-

Warm-up and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 20 hours.

-

Work-up: Cool the reaction mixture in an ice bath and carefully dilute with water. Neutralize the mixture with hydrochloric acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and filter.

-

Isolation: Concentrate the organic layer under reduced pressure to yield this compound as a solid (yield reported as 2.6 g).[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

While detailed experimental spectra for this specific compound are not widely published, the following tables provide expected and reported analytical data. A certificate of analysis for a commercial sample confirms the ¹H NMR spectrum is consistent with the structure and shows a purity of 99.56% by HPLC.[1]

NMR Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | 7.3 - 7.5 (H-5) | Doublet (d) | Based on analogous structures. The B(OH)₂ protons are typically broad and may not be observed or may appear over a wide range (5-8 ppm) depending on solvent and concentration. A commercial sample's ¹H NMR was found to be "Consistent with structure".[1] |

| 8.0 - 8.2 (H-4) | Doublet (d) | ||

| ¹³C NMR | 120 - 125 (C-5) | - | Predicted values based on similar pyridine derivatives. The carbon attached to the boron (C-3) often shows a broad signal or may not be observed due to quadrupolar relaxation. |

| 140 - 145 (C-4) | - | ||

| 150 - 155 (C-2, C-6) | - | ||

| ¹¹B NMR | 28 - 33 | Broad Singlet | Typical range for trigonal (sp²) arylboronic acids. |

Mass Spectrometry

| Technique | Ion | m/z (Observed/Predicted) | Notes |

| ESI+ | [M-H₂O+H]⁺ | 192 | This corresponds to the dehydrated form, the boroxine, or a fragment. A value of 192 has been reported in an ESI+ experiment.[4] |

| Predicted | [M+H]⁺ | 191.98 | Predicted value for the protonated molecule. |

| Predicted | [M+Na]⁺ | 213.96 | Predicted value for the sodium adduct. |

Applications in Synthesis

This compound is a versatile intermediate. It has been reported as a key precursor in the synthesis of novel dihaloacetylated heterocyclic pyrethroid insecticides.[4] Its most general and widespread application, however, is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling an aryl halide with this compound.

Materials:

-

Aryl Halide (e.g., Aryl Bromide or Iodide)

-

This compound

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent System (e.g., Toluene, 1,4-Dioxane, DME, often with added water)

-

Standard inert atmosphere glassware and techniques

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours).

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow Diagram

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended to ensure stability and prevent degradation, particularly from moisture which can lead to the formation of boroxine anhydrides.[1]

References

(2,6-dichloropyridin-3-yl)boronic acid molecular structure and weight

An In-depth Technical Guide to (2,6-dichloropyridin-3-yl)boronic acid

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of (2,6-dichloropyridin-3-yl)boronic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

(2,6-dichloropyridin-3-yl)boronic acid is a substituted pyridinylboronic acid derivative. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a boronic acid group at the 3-position.

Molecular Formula: C₅H₄BCl₂NO₂[1][2][3]

SMILES String: B(C1=C(N=C(C=C1)Cl)Cl)(O)O[2][3]

The structural arrangement of its atoms confers specific chemical reactivity, making it a valuable reagent in various chemical syntheses, particularly in Suzuki-Miyaura cross-coupling reactions.

Quantitative Data Summary

The key quantitative physicochemical properties of (2,6-dichloropyridin-3-yl)boronic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 191.81 g/mol | [1][3] |

| Monoisotopic Mass | 190.9712 Da | [2] |

| CAS Number | 148493-34-9 | [1][3] |

| Appearance | White to off-white solid | [1] |

| Purity (HPLC) | 99.56% | [1] |

Experimental Protocols

Molecular and Isotopic Information

The following diagram illustrates the key molecular and isotopic features of (2,6-dichloropyridin-3-yl)boronic acid.

Caption: Molecular information for (2,6-dichloropyridin-3-yl)boronic acid.

References

An In-depth Technical Guide to 2,6-Dichloropyridine-3-boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dichloropyridine-3-boronic acid, along with detailed experimental protocols for its synthesis and characterization. This versatile building block is of significant interest in medicinal chemistry and materials science, primarily for its utility in Suzuki-Miyaura cross-coupling reactions.

Core Physical and Chemical Properties

This compound is a white solid at room temperature.[1] Its chemical structure combines a dichlorinated pyridine ring with a boronic acid functional group, making it a valuable reagent for introducing the 2,6-dichloropyridinyl moiety into more complex molecules.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below. Please note that some values are predicted and should be considered as estimates.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BCl₂NO₂ | [2][3] |

| Molecular Weight | 191.81 g/mol | [2][3] |

| Melting Point | 91.0-103.0 °C | [1] |

| Boiling Point (Predicted) | 373.7 ± 52.0 °C | [4] |

| Physical Form | Solid / Powder | [1] |

| Appearance | White | [1] |

| pKa (Predicted) | 6.40 ± 0.58 | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a directed ortho-metalation of 2,6-dichloropyridine, followed by borylation. The following protocol is a representative experimental procedure.

Experimental Protocol: Synthesis

Materials:

-

2,6-Dichloropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, slowly add a solution of n-butyllithium in hexanes. Stir the resulting mixture at -78 °C for 30 minutes to generate LDA.

-

Lithiation of 2,6-Dichloropyridine: To the freshly prepared LDA solution, add a solution of 2,6-dichloropyridine in anhydrous THF dropwise, while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 20 hours.

-

Work-up and Isolation: Dilute the reaction mixture with water and neutralize with hydrochloric acid. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Chemical Reactivity and Applications

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.

Suzuki-Miyaura Cross-Coupling Reaction

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Ligand (if necessary, e.g., SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF), anhydrous and degassed

-

Water (degassed)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl halide, the palladium catalyst, any ligand, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the anhydrous, degassed solvent and degassed water to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Biological Relevance: Inhibition of Bacterial Efflux Pumps

While direct studies on the biological signaling pathways of this compound are limited, the broader class of pyridine boronic acid derivatives has shown significant activity as inhibitors of bacterial efflux pumps.[4] Specifically, they have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance.[6]

The NorA efflux pump is a membrane protein that actively transports a wide range of substrates, including fluoroquinolone antibiotics like ciprofloxacin, out of the bacterial cell. By inhibiting this pump, pyridine boronic acid derivatives can restore the efficacy of these antibiotics.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following sections provide general protocols and expected observations for its analysis by NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire the spectrum on a 300 MHz or higher spectrometer.

-

Expected Spectrum: The spectrum will show signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the two chlorine atoms and the boronic acid group. The protons on the boronic acid group (-OH) may appear as a broad singlet and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy:

-

Protocol: Dissolve 20-50 mg of the sample in a suitable deuterated solvent. Acquire a proton-decoupled spectrum.

-

Expected Spectrum: The spectrum will display distinct signals for each of the five carbon atoms in the pyridine ring. The carbon atom attached to the boron may show a broader signal due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

-

Protocol: The spectrum can be obtained using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Expected Spectrum: Characteristic absorption bands are expected for the O-H stretch of the boronic acid (a broad band typically in the 3200-3600 cm⁻¹ region), B-O stretching vibrations, and the C-Cl and aromatic C-H and C=C/C=N stretching and bending vibrations of the dichloropyridine ring.

Mass Spectrometry (MS)

-

Protocol: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) can be analyzed by Electrospray Ionization (ESI) or another appropriate ionization technique.

-

Expected Spectrum: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two chlorine atoms (with an approximate 9:6:1 ratio for M, M+2, and M+4 peaks) is expected for the molecular ion and any chlorine-containing fragments. Common fragmentation may involve the loss of water or the boronic acid group.[2][7]

References

- 1. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C5H4BCl2NO2 | CID 2762712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Synthesis of 2,6-Dichloropyridine-3-boronic Acid from 2,6-Dichloropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,6-dichloropyridine-3-boronic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2,6-dichloropyridine. The primary and most effective synthetic route detailed is the directed ortho-metalation (lithiation) followed by borylation. This document offers in-depth experimental protocols, safety considerations for handling organolithium reagents, methods for purification, and a summary of quantitative data. Furthermore, it explores the mechanistic basis for the regioselectivity of the core reaction and highlights the application of the title compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.

Introduction

Pyridine-based boronic acids are indispensable reagents in contemporary organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions. This compound is a particularly strategic intermediate, offering a trifunctional scaffold. The boronic acid moiety serves as a handle for the introduction of aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling. The two chlorine atoms provide opportunities for subsequent functionalization, potentially through nucleophilic aromatic substitution or further cross-coupling reactions, allowing for the rapid construction of complex molecular architectures. This guide presents a detailed methodology for the efficient synthesis of this key building block.

Synthetic Pathways

The principal route for the synthesis of this compound from 2,6-dichloropyridine is a two-step, one-pot process involving:

-

Directed ortho-Metalation: Regioselective deprotonation of 2,6-dichloropyridine at the C-3 position using a strong lithium amide base.

-

Borylation: Quenching of the resulting pyridyl anion with a trialkyl borate ester.

This approach is highly effective due to the directing effect of the pyridine nitrogen and the chloro substituents, which acidify the adjacent protons.

Mechanism of Directed ortho-Metalation

The regioselectivity of the lithiation of 2,6-dichloropyridine is a critical aspect of this synthesis. The pyridine nitrogen acts as a Lewis basic site, coordinating to the lithium cation of the strong base, such as lithium diisopropylamide (LDA). This coordination directs the deprotonation to the ortho-position (C-2 or C-6). However, the presence of chlorine atoms at these positions sterically hinders this approach.

Instead, the chloro groups, being moderately electron-withdrawing, increase the acidity of the adjacent protons at C-3 and C-5. The lithiation is proposed to proceed via a pre-complexation of the lithium amide near the H-6 proton, followed by deprotonation at the most acidic C-3 position. This results in the thermodynamically more stable 3-lithiated intermediate.[1]

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound.

Synthesis of this compound via Lithiation-Borylation

This protocol is adapted from established procedures for the synthesis of pyridyl boronic acids.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichloropyridine | 147.99 | 2.0 g | 0.0135 |

| Diisopropylamine | 101.19 | 4.0 mL | 0.0286 |

| n-Butyllithium (1.55 M in hexanes) | 64.06 | 20 mL | 0.031 |

| Triisopropyl borate | 188.08 | 6.8 mL | 0.0298 |

| Tetrahydrofuran (THF), anhydrous | - | 80 mL | - |

| Ethyl acetate | - | As needed | - |

| 2 M Hydrochloric acid | - | As needed | - |

| Saturated brine solution | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas (argon or nitrogen) supply

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Standard glassware for workup and purification

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF (60 mL) and diisopropylamine (4.0 mL, 0.0286 mol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (20 mL of 1.55 M solution in hexanes, 0.031 mol) dropwise via a syringe while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature.

-

Lithiation of 2,6-Dichloropyridine: In a separate flask, dissolve 2,6-dichloropyridine (2.0 g, 0.0135 mol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at -78 °C.

-

Borylation: In another flask, prepare a solution of triisopropyl borate (6.8 mL, 0.0298 mol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 20 hours.

-

Workup: Dilute the reaction mixture with water and neutralize with 2 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

Purification:

The crude this compound can be purified by recrystallization. A common solvent system for the recrystallization of boronic acids is a mixture of an organic solvent and water, such as acetonitrile/water or ethanol/water.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot acetonitrile/water (e.g., 9:1 v/v).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety Precautions for Organolithium Reagents

The use of n-butyllithium requires strict adherence to safety protocols due to its pyrophoric nature.

-

Inert Atmosphere: All reactions involving organolithium reagents must be conducted under an inert atmosphere (argon or nitrogen) using flame-dried glassware.[3]

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves under neoprene gloves).[4]

-

Handling: Transfer organolithium solutions using a syringe or cannula. Never draw air into the syringe.[5]

-

Quenching: Unused organolithium reagents and reaction residues must be quenched carefully. A common method is to slowly add the solution to a well-stirred, cooled solution of isopropanol in an inert solvent like hexane.

Data Presentation

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2.0 g 2,6-Dichloropyridine | [2] |

| Product | 2.6 g this compound (crude) | [2] |

| Molecular Formula | C₅H₄BCl₂NO₂ | [6] |

| Molecular Weight | 191.81 g/mol | [6] |

| Appearance | White solid | [7] |

| Melting Point | 86-89 °C | [7] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Conforms to structure | [4] |

| Mass Spec (ESI+) | m/z = 192 | [2] |

Visualization of Workflows

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Applications in Drug Development

This compound is a versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its primary application is in the Suzuki-Miyaura cross-coupling reaction, where it serves to introduce the 2-chloro-3-pyridyl moiety into a target molecule. This structural motif is present in numerous biologically active compounds.

For example, it can be used in the synthesis of novel dihaloacetylated heterocyclic pyrethroids, which are being investigated as insecticides with improved resistance profiles.[2] The ability to selectively couple at the boronic acid position while retaining the chlorine atoms for further diversification makes this reagent highly valuable in combinatorial chemistry and lead optimization campaigns.

Suzuki-Miyaura Coupling Protocol Example:

A general procedure for the Suzuki-Miyaura coupling of a pyridyl boronic acid with an aryl halide involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent system such as a mixture of toluene, ethanol, and water. The reaction is typically heated to reflux to drive the coupling to completion.

Conclusion

The synthesis of this compound via directed ortho-metalation and subsequent borylation is a robust and efficient method for producing this valuable synthetic intermediate. This guide has provided a comprehensive overview of the synthetic protocol, including detailed experimental procedures, safety considerations, and purification techniques. The utility of the target compound in Suzuki-Miyaura cross-coupling reactions underscores its importance in the field of drug discovery and development, enabling the synthesis of complex, biologically active molecules. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of this synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound(148493-34-9) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C5H4BCl2NO2 | CID 2762712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

Stability and Storage of 2,6-Dichloropyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-Dichloropyridine-3-boronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in drug discovery where it serves as a key building block in cross-coupling reactions. This document outlines the principal degradation pathways, provides detailed experimental protocols for stability assessment, and offers guidance on optimal storage and handling to ensure the integrity and reactivity of the compound.

Overview of Chemical Stability

This compound, like many arylboronic acids, is susceptible to degradation through several pathways. The presence of the electron-withdrawing chlorine atoms and the pyridine nitrogen atom influences the reactivity and stability of the boronic acid moiety. Key factors that can impact the stability of this compound include temperature, moisture, light, pH, and the presence of oxidizing agents.

The primary degradation pathways of concern are:

-

Protodeboronation: The cleavage of the carbon-boron bond, resulting in the formation of 2,6-dichloropyridine. This is a common side reaction for boronic acids, particularly heteroaryl boronic acids. Pyridine boronic acids are known to be especially susceptible to protodeboronation at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][2]

-

Oxidative Degradation: The boronic acid group can be oxidized, leading to the formation of various byproducts. This process can be accelerated by exposure to air (oxygen) and other oxidizing agents.

-

Anhydride Formation (Boroxine Formation): In the presence of dehydrating conditions or in a solid state, boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process is typically reversible in the presence of water.

Due to these potential degradation pathways, proper storage and handling are paramount to maintaining the quality and reactivity of this compound.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) or freezing (-20°C) is advisable for long-term storage.[1][3][4][5] | Reduces the rate of thermal degradation and other chemical reactions. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][4] | Minimizes exposure to moisture and oxygen, thereby inhibiting hydrolytic and oxidative degradation. |

| Light | Protect from light. | Light can provide the energy to initiate or accelerate degradation reactions.[2] |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[2][6] | These materials can react with and degrade the boronic acid. |

| Handling | Handle in a well-ventilated area to avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][7] | Prevents accidental exposure and ensures user safety. |

Degradation Pathways

The principal degradation pathways for this compound are illustrated below. Understanding these pathways is crucial for developing stability-indicating analytical methods and for troubleshooting synthetic reactions.

Protodeboronation

Protodeboronation is a significant degradation pathway for pyridine boronic acids. For this compound, this process leads to the formation of 2,6-dichloropyridine, an impurity that can complicate purification and reduce the yield of desired cross-coupling products. The reaction is essentially the replacement of the boronic acid group with a hydrogen atom.

Boroxine Formation

In the solid state or in non-aqueous conditions, three molecules of this compound can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This is a reversible process, and the boroxine will hydrolyze back to the boronic acid in the presence of water.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period, monitoring frequently due to the potential for rapid degradation.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Heat the solid this compound and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots of each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the intact this compound from its potential degradation products.

Objective: To develop an HPLC method that can resolve this compound from its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Typical Method Parameters (to be optimized):

| Parameter | Suggested Starting Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.

Summary of Stability Data for Related Boronic Acids

| Compound | Condition | Observation |

| 2-Pyridine boronic acid | Neutral pH, aqueous solution | Prone to rapid protodeboronation.[1] |

| 2-Furan, 2-Pyrrole, Vinyl, and Cyclopropyl boronic acids | Benchtop storage under air (15 days) | Significant decomposition observed. |

| Phenylboronic acid | Aqueous solution (140-150°C) | Decomposed to benzene over 40 hours. |

This data highlights the inherent instability of many boronic acids and underscores the importance of proper storage and handling, as well as the need for empirical stability testing for the specific compound of interest.

Conclusion

The stability of this compound is a critical parameter that influences its efficacy in synthetic applications. The primary degradation pathways include protodeboronation, oxidation, and anhydride formation. To mitigate degradation, it is imperative to store the compound in a cool, dry, dark place under an inert atmosphere and to handle it with care to avoid exposure to incompatible materials. For researchers and drug development professionals, conducting forced degradation studies and utilizing a validated stability-indicating HPLC method are essential steps to ensure the quality and reliability of this important chemical building block.

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Protodeboronation - Wikiwand [wikiwand.com]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2,6-Dichloropyridine-3-boronic acid in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,6-Dichloropyridine-3-boronic acid, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides solubility data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, this guide details an established experimental protocol for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of the title compound and its analogs. A visualization of the standard solubility determination workflow is also presented to provide a practical context for its application in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A comprehensive understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating for screening and development assays. The choice of solvent can significantly influence reaction kinetics, yield, and the ease of product isolation. This guide aims to provide a foundational understanding of the solubility characteristics of this class of compounds and to equip researchers with the methodology to determine these properties experimentally.

General Solubility Characteristics of Arylboronic Acids

Arylboronic acids exhibit a range of solubilities in organic solvents, largely governed by the polarity of the solvent and the substituents on the aromatic ring. Generally, boronic acids are more soluble in polar organic solvents. For instance, phenylboronic acid demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[1][2] The presence of two chlorine atoms on the pyridine ring of this compound is expected to influence its polarity and, consequently, its solubility profile compared to the unsubstituted phenylboronic acid.

Quantitative Solubility Data

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Mole Fraction (x₁) |

| Acetone | 0 | ~0.10 |

| 20 | ~0.25 | |

| 40 | ~0.50 | |

| Chloroform | 0 | ~0.02 |

| 20 | ~0.05 | |

| 40 | ~0.12 | |

| Dipropyl Ether | 0 | ~0.15 |

| 20 | ~0.30 | |

| 40 | ~0.55 | |

| Methylcyclohexane | 20 | <0.01 |

| 40 | ~0.01 | |

| 60 | ~0.02 |

Note: Data is approximated from graphical representations in Leszczyński et al., 2020 and should be used as a qualitative guide.[3]

Experimental Protocol for Solubility Determination: Dynamic Method

The dynamic (or synthetic) method is a reliable technique for determining the solubility of a compound in a given solvent. It involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][4]

4.1. Principle

A mixture of the solute and solvent of a known composition is heated at a controlled rate. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.

4.2. Materials and Equipment

-

This compound (or other boronic acid of interest)

-

High-purity organic solvents

-

Analytical balance (accuracy ±0.1 mg)

-

Glass test tubes with stoppers

-

Magnetic stirrer and stir bars

-

Controlled temperature bath (e.g., oil bath or programmable heating block)

-

Calibrated thermometer or temperature probe (accuracy ±0.1 °C)

-

Turbidity sensor or a laser beam and light detector (optional, for enhanced precision)

4.3. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a glass test tube.

-

Mixing: Add a small magnetic stir bar to the test tube, seal it, and place it in the temperature-controlled bath on a magnetic stirrer.

-

Heating and Observation: Begin stirring the mixture and slowly increase the temperature of the bath at a constant rate (e.g., 0.2-0.5 °C/min).

-

Endpoint Determination: Continuously monitor the mixture. The dissolution temperature is the point at which the solution becomes completely clear and free of any solid particles. If using a turbidity sensor, this corresponds to a sharp drop in turbidity to a baseline value.

-

Data Recording: Record the temperature at which complete dissolution occurs.

-

Repeatability: Repeat the measurement for the same composition to ensure reproducibility.

-

Varying Composition: Repeat steps 1-6 with different accurately weighed ratios of solute to solvent to obtain solubility data across a range of temperatures.

4.4. Data Analysis

The collected data points (mole fraction of solute vs. dissolution temperature) can be plotted to generate a solubility curve. This curve provides a comprehensive overview of the solubility of the compound in the specific solvent as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides a practical framework for its determination. By utilizing the provided experimental protocol for the dynamic method and referencing the solubility behavior of phenylboronic acid, researchers can effectively characterize the solubility of this compound in various organic solvents. This essential data will aid in the advancement of synthetic methodologies and the development of novel chemical entities.

References

The Lynchpin of Synthesis: A Technical Guide to the Reactivity of Dichlorinated Pyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Dichlorinated pyridine boronic acids and their ester derivatives have emerged as indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their intrinsic reactivity and the ability to undergo selective functionalization make them powerful building blocks for constructing complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, reactivity, and applications of these versatile reagents, with a focus on their role in palladium-catalyzed cross-coupling reactions.

Synthesis of Dichlorinated Pyridine Boronic Acids

The preparation of dichlorinated pyridine boronic acids is a critical first step for their subsequent use. The primary synthetic routes start from readily available dichloropyridines, leveraging either metal-halogen exchange or direct borylation reactions.

Two prominent strategies for the synthesis of 6-halo-pyridin-3-yl boronic acids from 2,5-dichloropyridine are regioselective halogen-metal exchange followed by borylation, and palladium-catalyzed Miyaura borylation.[1] The halogen-metal exchange method capitalizes on the different reactivity of the chlorine atoms, allowing for regioselective lithiation and subsequent reaction with a borate ester.[1] Alternatively, the Miyaura borylation uses a palladium catalyst to directly install the boronic ester group.[1] These methods provide access to valuable intermediates that allow for sequential and site-selective functionalization, crucial in the synthesis of complex pharmaceutical compounds.[1]

Below is a generalized workflow for the synthesis of these compounds.

Experimental Protocol: Synthesis of (5-chloro-2-pyridyl)boronic acid via Halogen-Metal Exchange

This protocol is a representative example of the halogen-metal exchange method.

Materials:

-

2,5-Dichloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 2,5-dichloropyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding aqueous HCl (2M) and stir for 1 hour.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

General Reactivity in Suzuki-Miyaura Cross-Coupling

The most significant application of dichlorinated pyridine boronic acids is in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring and various organic halides or triflates.[3] The presence of two chlorine atoms on the pyridine ring introduces the challenge and opportunity of regioselectivity.

Regioselectivity

The inherent electronic properties of the dichloropyridine ring often dictate the site of the initial cross-coupling reaction. Generally, the chlorine atom at the C2 or C6 position (ortho to the nitrogen) is more electrophilic and thus more reactive towards oxidative addition to the palladium(0) catalyst.[2] However, the regioselectivity can be influenced and even reversed by carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent.[2][4]

For instance, in 2,5-dichloropyridine, Suzuki coupling reactions typically occur preferentially at the C2 position due to its higher electrophilicity.[2] However, specific ligand and catalyst systems have been developed to achieve selective coupling at the C5 position.[4] This control over site-selectivity is crucial for the synthesis of complex, differentially substituted pyridines.[1]

The following diagram illustrates the catalytic cycle of a typical Suzuki-Miyaura reaction.

Reaction Conditions and Quantitative Data

The success and selectivity of the Suzuki-Miyaura coupling of dichlorinated pyridines are highly dependent on the reaction parameters. Below is a summary of typical conditions and reported yields for the selective coupling of 2,6-dichloropyridine.

| Aryl Halide | Boronic Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref |

| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 18-20 | 2-Chloro-6-heptylpyridine | 85 | [5] |

| 2,6-Dichloropyridine | Cyclohexylmethyl pinacol boronic ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 18-20 | 2-Chloro-6-(cyclohexylmethyl)pyridine | 78 | [5] |

| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 2-Chloro-6-phenylpyridine | 92 | [2] |

| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 5-Chloro-2-phenylpyridine | 88 | [2] |

Experimental Protocol: Selective C2-Arylation of 2,5-Dichloropyridine

This protocol provides a method for the selective arylation at the more reactive C2 position.

Materials:

-

2,5-Dichloropyridine

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Degassed water

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[2]

-

In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.[2]

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the Schlenk flask containing the reagents.[2]

-

Add the catalyst premix to the reaction mixture via syringe.[2]

-

Heat the reaction mixture to 100 °C with vigorous stirring.[2]

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[2]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[2]

Applications in Drug Discovery

Dichlorinated pyridine boronic acids are pivotal in drug discovery due to the prevalence of the pyridine scaffold in biologically active molecules.[1][6] The ability to perform sequential, site-selective cross-coupling reactions allows medicinal chemists to rapidly generate libraries of complex substituted pyridines for structure-activity relationship (SAR) studies.[7]

Boronic acids themselves have gained significant traction as pharmacophores, with several FDA-approved drugs, such as Bortezomib (Velcade), containing a boronic acid moiety.[8][9] This highlights the growing acceptance and importance of organoboron compounds in medicinal chemistry. The dichloropyridine boronic acids serve as versatile intermediates, enabling the synthesis of compounds that can then be further elaborated into final drug candidates.

The logical workflow for utilizing these building blocks in a drug discovery program is outlined below.

Conclusion

Dichlorinated pyridine boronic acids are highly valuable and versatile reagents in synthetic chemistry. Their reactivity, particularly in regioselective Suzuki-Miyaura cross-coupling reactions, provides a powerful platform for the synthesis of substituted pyridines. The ability to control the site of functionalization through careful selection of reaction conditions is a key advantage that has cemented their role in the rapid and efficient construction of molecular libraries for drug discovery and materials science. The detailed protocols and reactivity data presented in this guide offer a comprehensive resource for researchers looking to harness the synthetic potential of these important building blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Pyridylboronic Acids: A Technical Guide for Synthetic and Medicinal Chemistry

Pyridylboronic acids are a pivotal class of organoboron compounds that have garnered significant attention in organic synthesis, medicinal chemistry, and materials science. Their unique structure, combining the versatile reactivity of a boronic acid with the electronic properties and coordination capabilities of a pyridine ring, makes them indispensable building blocks. This guide provides an in-depth review of their synthesis, properties, and core applications, with a focus on practical experimental details for researchers and drug development professionals.

Core Properties and Stability

Pyridylboronic acids exist as three main positional isomers: 2-pyridylboronic acid, 3-pyridylboronic acid, and 4-pyridylboronic acid. Their stability and reactivity are significantly influenced by the position of the boronic acid group relative to the ring nitrogen.

-

3- and 4-Pyridylboronic Acids: These isomers are generally stable, robust compounds.[1] 3-Pyridylboronic acid, for instance, is a white powder with a high melting point exceeding 300°C, indicating remarkable thermal stability suitable for reactions requiring elevated temperatures.[2] Its stability and moderate reactivity make it one of the most widely used isomers.[3]

-

2-Pyridylboronic Acids: This isomer is notoriously challenging to work with.[1] The proximity of the Lewis basic nitrogen atom to the boronic acid group facilitates catalyst poisoning by coordinating to the metal center (e.g., palladium) in cross-coupling reactions.[1] Furthermore, 2-pyridylboronic acids are highly susceptible to protodeboronation, a decomposition pathway where the C-B bond is cleaved by a proton source, which depletes the reaction of the required nucleophile.[1][4] Consequently, they are often used as more stable ester derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, to mitigate these issues.[4][5]

Table 1: Physicochemical Properties of Pyridylboronic Acids

| Property | 3-Pyridylboronic Acid | 4-Pyridylboronic Acid | 2-Pyridylboronic Acid |

| CAS Number | 1692-25-7 | 1692-15-5 | 44412-45-1 |

| Molecular Formula | C₅H₆BNO₂ | C₅H₆BNO₂ | C₅H₆BNO₂ |

| Molecular Weight | 122.92 g/mol | 122.92 g/mol | 122.92 g/mol |

| Appearance | White powder | White solid | White solid |

| Melting Point | >300°C[2][6] | >300°C | ~105-110°C (decomposes) |

| Boiling Point | 308.8°C at 760 mmHg[2] | N/A | N/A |

| Density | 1.22 g/cm³[2] | N/A | N/A |

| Solubility | Slightly soluble in methanol[2][6] | Soluble in water | Soluble in water |

| Stability | Stable, but moisture-sensitive[3] | Generally stable | Unstable, prone to protodeboronation[1][4] |

Synthesis of Pyridylboronic Acids

Several synthetic strategies have been developed to access pyridylboronic acids and their esters, providing flexibility to accommodate various functional groups on the pyridine ring. The primary methods are summarized below.[7]

-

Halogen-Metal Exchange and Borylation: This is the most fundamental and widely used method, particularly for large-scale preparations. It typically involves the reaction of a halopyridine (usually bromo- or iodopyridine) with an organometallic reagent (like n-butyllithium or a Grignard reagent) at low temperatures, followed by quenching the resulting pyridyl anion with a trialkyl borate ester (e.g., triisopropyl borate).[8]

-

Palladium-Catalyzed Cross-Coupling: This method, often referred to as the Miyaura borylation, involves the palladium-catalyzed reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

-

Directed Ortho-Metallation (DoM): For substituted pyridines, a directing group can facilitate deprotonation at an adjacent position, followed by borylation.

-

C-H Borylation: Catalyzed by transition metals like iridium or rhodium, this method allows for the direct conversion of a pyridine C-H bond to a C-B bond, offering an atom-economical route.

-

[4+2] Cycloaddition: Functionalized pyridylboronic esters can be synthesized through a Diels-Alder-type reaction involving an alkynylboronate.[7]

Detailed Experimental Protocol: Synthesis of 3-Pyridylboronic Acid

The following protocol is an improved, high-yield procedure based on lithium-halogen exchange with an in situ quench, which is suitable for larger-scale synthesis.[8][9][10]

Reagents and Equipment:

-

3-Bromopyridine

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 2N solution

-

Three-necked flask, overhead stirrer, temperature probe, nitrogen inlet, syringe pump

Procedure:

-

Setup: A 1-L, three-necked flask is equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet. The flask is charged with 320 mL of toluene, 80 mL of THF, triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).[8]

-

Reaction: The mixture is cooled to -40°C using a dry ice/acetone bath. Over 1 hour, 96 mL of n-BuLi solution (2.5M in hexanes, 240 mmol) is added dropwise via syringe pump, maintaining the internal temperature at -40°C.[8] The reasoning for this "in situ quench" is that the lithium-halogen exchange is significantly faster than the reaction between n-BuLi and the borate ester. This minimizes side reactions of the highly reactive 3-lithiopyridine intermediate.[8]

-

Stirring: The reaction mixture is stirred for an additional 30 minutes at -40°C.[8]

-

Quench and Workup: The cooling bath is removed, and the reaction is allowed to warm to -20°C. A solution of 200 mL of 2N HCl is added.[8]

-

Extraction: Once the mixture reaches room temperature, it is transferred to a separatory funnel. The aqueous layer (pH ≈ 1) is collected. The pH of the aqueous layer is then carefully adjusted to 7.2 using a 50% NaOH solution, causing the product to precipitate.[8]

-

Isolation: The resulting slurry is stirred in an ice bath for 1 hour and then filtered. The solid is washed with cold water and dried under vacuum to afford 3-pyridylboronic acid as a white solid. This procedure typically yields 90-95% of the product.[8]

Applications in Cross-Coupling Reactions

Pyridylboronic acids are most famously employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern synthesis for pharmaceuticals and advanced materials.[11][12][13] They also participate in copper-catalyzed Chan-Lam couplings for C-N and C-O bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (like a pyridylboronic acid) with an organohalide or triflate.[14] This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of catalysts and reagents.[15] Pyridylboronic acids allow for the direct introduction of the pyridine moiety, a common and important heterocycle in drug molecules, into complex scaffolds.[3][11]

Table 2: Representative Suzuki-Miyaura Reactions with Pyridylboronic Acids

| Pyridylboronic Acid | Coupling Partner | Catalyst / Base | Product | Yield (%) | Reference |

| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ / Na₂CO₃ | 2-Methoxy-5-(2-thienyl)pyridine | 80 | [16] |

| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | 2-Chloro-5,2'-bipyridine | 71 | [16] |

| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ / Na₂CO₃ | 3-(3-Pyridinyl)quinoline | 95 | [8] |

| 4-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ / Na₃PO₄ | 2-(4-Pyridinyl)pyridine | 63 | [14] |

| Lithium 2-pyridylboronate | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand / KF | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 | [4] |

Detailed Experimental Protocol: Suzuki Coupling of 3-Pyridylboronic Acid with 3-Bromoquinoline

This protocol details the synthesis of 3-pyridin-3-ylquinoline.[8]

Reagents and Equipment:

-

Tris(3-pyridyl)boroxin (dehydrated form of 3-pyridylboronic acid)

-

3-Bromoquinoline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2M aqueous sodium carbonate (Na₂CO₃) solution

-

1,4-Dioxane

-

Schlenk flask, magnetic stir bar, nitrogen line

Procedure:

-

Setup: A 100-mL Schlenk flask with a magnetic stir bar is charged with tris(3-pyridyl)boroxin (3.80 g, 11.5 mmol), 3-bromoquinoline (6.24 g, 30.0 mmol), 30 mL of 2M aqueous Na₂CO₃, and 30 mL of 1,4-dioxane.[8]

-

Catalyst Addition: Palladium(II) acetate (0.336 g, 1.5 mmol) and triphenylphosphine (1.57 g, 6.0 mmol) are added to the flask.[8]

-

Degassing: The mixture is thoroughly degassed using five vacuum/nitrogen back-fill cycles to remove oxygen, which can deactivate the palladium catalyst.[8]

-

Reaction: The reaction mixture is heated to 95°C for 2.5 hours with vigorous stirring.[8]

-

Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-pyridin-3-ylquinoline.

Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms C-N or C-O bonds by coupling boronic acids with amines or alcohols, respectively.[17][18] This reaction is advantageous as it can often be run at room temperature and is open to the air, providing a complementary method to the palladium-catalyzed Buchwald-Hartwig amination.[17][18] Pyridylboronic acids can be used to synthesize N-arylpyridines and aryloxy-pyridines, which are valuable structures in medicinal chemistry.

Role in Medicinal Chemistry and Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. It often serves as a bioisostere for a phenyl ring, improving properties like water solubility and metabolic stability, or acting as a hydrogen bond acceptor to enhance binding affinity with biological targets.[3][11]

Pyridylboronic acids are therefore critical intermediates for drug discovery, enabling the efficient, modular assembly of complex molecules.[3][12] They have been instrumental in the synthesis of various kinase inhibitors (e.g., EGFR, JAK inhibitors), neuroactive drugs, and anti-cancer agents.[3][19] Furthermore, boronic acids themselves are increasingly recognized as pharmacophores. The FDA has approved five boronic acid-containing drugs, including the proteasome inhibitor bortezomib (Velcade) and the β-lactamase inhibitor vaborbactam.[20][21] This dual utility—as both a synthetic building block and a potential bioactive functional group—underscores the growing importance of pyridylboronic acid chemistry in the pharmaceutical industry.

References

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 18. Chan-Lam Coupling [organic-chemistry.org]

- 19. 吡啶-4-硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 20. mdpi.com [mdpi.com]

- 21. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,6-Dichloropyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2,6-Dichloropyridine-3-boronic acid. The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, widely employed in the creation of complex molecules, including active pharmaceutical ingredients.[1][2] The use of this compound as a building block allows for the introduction of a di-chlorinated pyridine moiety, a common structural motif in medicinal chemistry. This protocol outlines a reliable method for the coupling of this boronic acid with various aryl halides, detailing the necessary reagents, optimized reaction conditions, and purification procedures.

Introduction

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of modern synthetic chemistry.[2] Its appeal lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of boronic acid reagents.[3] Substituted pyridines are of significant interest in drug discovery and materials science.[4] The specific use of this compound allows for the synthesis of complex pyridine derivatives, where the chlorine atoms can be retained for further functionalization or serve as key interacting elements within a biological target.

The coupling of chloropyridines can be challenging due to their lower reactivity compared to their bromo and iodo counterparts, often necessitating the use of specialized, bulky, and electron-rich phosphine ligands to achieve high yields.[5] This protocol provides a robust method to address these challenges.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[3]

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species. This species then transfers the organic group (in this case, the 2,6-dichloropyridinyl moiety) to the palladium center.[1]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol, 3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on analogous reactions of chloropyridines.[5]

| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~75-90 |

| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~70-85 |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~65-80 |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | ~70-85 |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloropyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2,6-Dichloropyridine-3-boronic acid. This bifunctional reagent is a valuable building block in medicinal chemistry and materials science, offering multiple pathways for the synthesis of complex, functionalized pyridine derivatives.

The strategic positioning of a boronic acid group and two chlorine atoms allows this compound to participate in cross-coupling reactions either as a nucleophilic boron source or as an electrophilic halide source. The choice of reaction partners, palladium catalyst, and conditions dictates the outcome, enabling selective and sequential functionalization.

Part 1: this compound as a Nucleophile